4,6-Dimethyloctanoic acid
Description
4,6-Dimethyloctanoic acid (CAS: 2553-96-0) is a branched-chain carboxylic acid with the molecular formula C₁₀H₂₀O₂. It is structurally characterized by methyl groups at the 4th and 6th carbon positions of an octanoic acid backbone. Its presence in natural matrices highlights its relevance in agrochemical or food science research, though further characterization of its physicochemical and biological properties is warranted.
Properties
CAS No. |
2553-96-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4,6-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-8(2)7-9(3)5-6-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
LMFRDZYWEWGVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyloctanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of octanoic acid derivatives with appropriate methylating agents under controlled conditions. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the octanoic acid, followed by the addition of methyl iodide or methyl bromide to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of 4,6-Dimethyloctanoic acid may involve more scalable processes such as catalytic hydrogenation of precursor compounds or biotechnological approaches using engineered microorganisms. These methods aim to achieve high yields and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,6-Dimethyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies on its metabolic pathways and interactions with enzymes provide insights into fatty acid metabolism.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The presence of methyl groups may affect its binding affinity and reactivity, leading to unique biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,2-Dimethyloctanoic Acid
2,2-Dimethyloctanoic acid shares the same molecular formula (C₁₀H₂₀O₂) as 4,6-dimethyloctanoic acid but differs in methyl group placement (positions 2 and 2 vs. 4 and 6). This positional isomerism significantly impacts molecular geometry:
- Branching Proximity to Functional Group : The 2,2-isomer’s methyl groups near the carboxylic acid moiety induce greater steric hindrance, likely reducing melting points and altering solubility compared to the 4,6-isomer. Such differences could influence interactions in biological systems or industrial applications (e.g., surfactants) .
Functional Group Analog: 4,6-Dioxoheptanoic Acid
4,6-Dioxoheptanoic acid (CAS: 51568-18-4, C₇H₁₀O₄) differs in chain length (heptanoic vs. octanoic acid) and functional groups (two ketones at positions 4 and 6, plus a carboxylic acid). Key distinctions include:
- Reactivity: The ketone groups increase polarity and susceptibility to nucleophilic attacks, making 4,6-dioxoheptanoic acid more reactive in synthetic chemistry compared to the saturated 4,6-dimethyloctanoic acid.
- Molecular Weight: At 158.15 g/mol, it is lighter than 4,6-dimethyloctanoic acid (~172.26 g/mol), influencing volatility and diffusion properties .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4,6-Dimethyloctanoic acid | 2553-96-0 | C₁₀H₂₀O₂ | ~172.26 | Carboxylic acid |
| 2,2-Dimethyloctanoic acid | Not provided | C₁₀H₂₀O₂ | ~172.26 | Carboxylic acid |
| 4,6-Dioxoheptanoic acid | 51568-18-4 | C₇H₁₀O₄ | 158.15 | Carboxylic acid, ketones |
Research Findings and Implications
- aroma) remains uncharacterized in the evidence .
- Industrial Relevance : The 2,2-dimethyl isomer’s inclusion in U.S. Coast Guard regulatory lists suggests industrial usage, possibly in chemical manufacturing or marine applications .
- Synthetic Utility: 4,6-Dioxoheptanoic acid’s ketone groups make it a candidate for synthesizing heterocycles or pharmaceuticals, leveraging its reactivity .
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